molecular formula C₂₄H₂₆N₂O₃S B042422 1-{5-[(E)-2-(benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indol-1-yl}ethan-1-one CAS No. 188113-71-5

1-{5-[(E)-2-(benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indol-1-yl}ethan-1-one

Cat. No. B042422
CAS RN: 188113-71-5
M. Wt: 422.5 g/mol
InChI Key: MDVODIFOKYRNHD-ZISLFAKRSA-N
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Description

1-{5-[(E)-2-(benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indol-1-yl}ethan-1-one, also known as 1-{5-[(E)-2-(benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indol-1-yl}ethan-1-one, is a useful research compound. Its molecular formula is C₂₄H₂₆N₂O₃S and its molecular weight is 422.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-{5-[(E)-2-(benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indol-1-yl}ethan-1-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-{5-[(E)-2-(benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indol-1-yl}ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{5-[(E)-2-(benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indol-1-yl}ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Background and Introduction

“Ethanone, 1-[3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-5-[(1E)-2-(phenylsulfonyl)ethenyl]-1H-indol-1-yl]-” belongs to the class of complex natural products known as diterpenoid alkaloids. These alkaloids are primarily found in plants of the Ranunculaceae family, specifically in genera such as Aconitum and Delphinium. Diterpenoid alkaloids exhibit remarkable physiological activities, including anti-inflammatory, analgesic, cardiotonic, and anticancer effects .

Synthesis Strategies

The chemical synthesis of diterpenoid alkaloids has been a challenging research topic due to their diverse and complex structures. In recent years, Professor Yong Qin and Associate Professor Xiaoyu Liu, among others, have made significant progress in the total synthesis of various diterpenoid alkaloids. They employed oxidative dearomatization/Diels-Alder cycloaddition reactions as key strategies to construct six distinct diterpenoid alkaloid scaffolds:

Additionally, they completed the total synthesis of six natural product molecules:

These achievements have garnered recognition from peers in the field and laid an essential foundation for exploring the biological activities of diterpenoid alkaloids. Furthermore, their work serves as a valuable reference for the total synthesis of other natural products with complex three-dimensional structures .

Future Prospects

The ongoing research on diterpenoid alkaloids, including “Ethanone, 1-[3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-5-[(1E)-2-(phenylsulfonyl)ethenyl]-1H-indol-1-yl]-,” holds promise for uncovering novel therapeutic agents and expanding our understanding of complex natural products. Funding from sources such as the National Natural Science Foundation of China, major projects, and innovation programs has supported these endeavors .

properties

IUPAC Name

1-[5-[(E)-2-(benzenesulfonyl)ethenyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]indol-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S/c1-18(27)26-17-20(16-21-7-6-13-25(21)2)23-15-19(10-11-24(23)26)12-14-30(28,29)22-8-4-3-5-9-22/h3-5,8-12,14-15,17,21H,6-7,13,16H2,1-2H3/b14-12+/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVODIFOKYRNHD-ZISLFAKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C2=C1C=CC(=C2)C=CS(=O)(=O)C3=CC=CC=C3)CC4CCCN4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1C=C(C2=C1C=CC(=C2)/C=C/S(=O)(=O)C3=CC=CC=C3)C[C@H]4CCCN4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 1-[3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-5-[(1E)-2-(phenylsulfonyl)ethenyl]-1H-indol-1-yl]-

CAS RN

188113-71-5
Record name 1-[3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-5-[(1E)-2-(phenylsulfonyl)ethenyl]-1H-indol-1-yl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188113-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-1-Acetyl-3-(1-methyl-2-pyrrolidinyl methyl)-5-[2-(phenylsulphonyl)vinyl] -1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.167.342
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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